molecular formula C15H24N2OS B4713801 N'-(2-methoxy-5-methylphenyl)-N,N-dipropylthiourea

N'-(2-methoxy-5-methylphenyl)-N,N-dipropylthiourea

Cat. No. B4713801
M. Wt: 280.4 g/mol
InChI Key: DDAWMRGPEITXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-methoxy-5-methylphenyl)-N,N-dipropylthiourea, also known as MPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has shown potential as an antioxidant, anti-inflammatory, and neuroprotective agent.

Mechanism of Action

The mechanism of action of N'-(2-methoxy-5-methylphenyl)-N,N-dipropylthiourea is not fully understood, but it is believed to exert its effects through multiple pathways. It has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to its antioxidant and anti-inflammatory effects. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as protect against neurodegeneration. This compound has also been shown to have anti-cancer properties, possibly through its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-methoxy-5-methylphenyl)-N,N-dipropylthiourea in lab experiments is its potential therapeutic properties, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Additionally, this compound is not widely available commercially, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on N'-(2-methoxy-5-methylphenyl)-N,N-dipropylthiourea. One area of interest is its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases. Another area of interest is its anti-cancer properties, and further research is needed to understand its mechanism of action in this context. Additionally, more research is needed to understand the potential side effects of this compound and its safety profile in humans.

Scientific Research Applications

N'-(2-methoxy-5-methylphenyl)-N,N-dipropylthiourea has been used in various scientific research applications due to its potential therapeutic properties. It has been studied for its antioxidant and anti-inflammatory effects, as well as its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-cancer properties and has been studied for its potential as a chemotherapeutic agent.

properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-1,1-dipropylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-5-9-17(10-6-2)15(19)16-13-11-12(3)7-8-14(13)18-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAWMRGPEITXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=S)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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